molecular formula C17H11N3O2S B11158806 2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B11158806
M. Wt: 321.4 g/mol
InChI Key: AONFLTXJKGUEML-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the furan, thiazole, and quinoline moieties using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinolines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Furanones, quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Various substituted quinoline and thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antiviral, or anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. For example, it could inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)quinoline-4-carboxamide: Lacks the thiazole ring.

    N-(1,3-thiazol-2-yl)quinoline-4-carboxamide: Lacks the furan ring.

    Quinoline-4-carboxamide: Lacks both the furan and thiazole rings.

Uniqueness

2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is unique due to the presence of both the furan and thiazole rings, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

Properties

Molecular Formula

C17H11N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

2-(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C17H11N3O2S/c21-16(20-17-18-7-9-23-17)12-10-14(15-6-3-8-22-15)19-13-5-2-1-4-11(12)13/h1-10H,(H,18,20,21)

InChI Key

AONFLTXJKGUEML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4

Origin of Product

United States

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